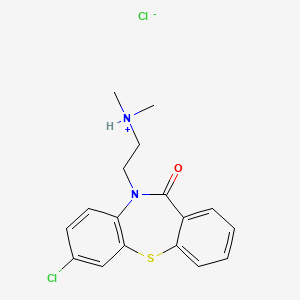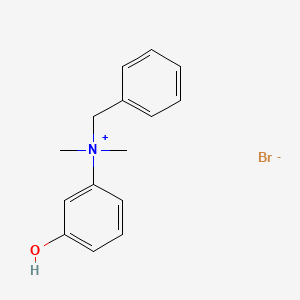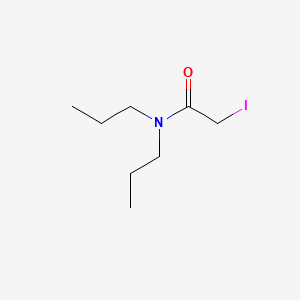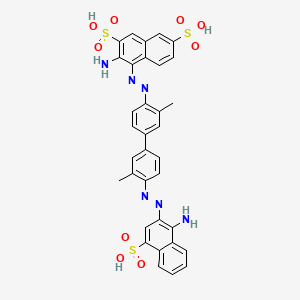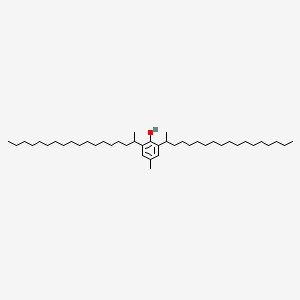
2,6-Bis(1-methylheptadecyl)-p-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(1-methylheptadecyl)-p-cresol is a synthetic organic compound known for its antioxidant properties. It is a derivative of p-cresol, where two 1-methylheptadecyl groups are attached to the 2 and 6 positions of the aromatic ring. This compound is used in various industrial applications due to its ability to inhibit oxidation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol typically involves the alkylation of p-cresol with 1-methylheptadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using industrial-scale distillation and crystallization techniques.
化学反应分析
Types of Reactions
2,6-Bis(1-methylheptadecyl)-p-cresol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2,6-Bis(1-methylheptadecyl)-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels and lubricants to enhance their shelf life and performance.
作用机制
The antioxidant effect of 2,6-Bis(1-methylheptadecyl)-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating chain reactions that lead to oxidative damage. The compound’s bulky alkyl groups also help in stabilizing the radical formed after hydrogen donation, enhancing its antioxidant efficiency.
相似化合物的比较
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Tert-Butylhydroquinone (TBHQ): Used as a preservative for unsaturated vegetable oils and many edible animal fats.
Uniqueness
2,6-Bis(1-methylheptadecyl)-p-cresol is unique due to its long alkyl chains, which provide enhanced solubility in non-polar solvents and improved stability in various applications. Its structure allows for better interaction with hydrophobic environments, making it particularly effective in industrial applications where long-term stability is crucial.
属性
CAS 编号 |
5012-62-4 |
|---|---|
分子式 |
C43H80O |
分子量 |
613.1 g/mol |
IUPAC 名称 |
4-methyl-2,6-di(octadecan-2-yl)phenol |
InChI |
InChI=1S/C43H80O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(4)41-36-38(3)37-42(43(41)44)40(5)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-37,39-40,44H,6-35H2,1-5H3 |
InChI 键 |
GXUYCJJDHBJKHA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C(C)CCCCCCCCCCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
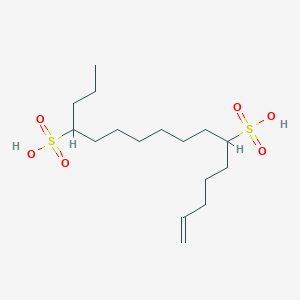


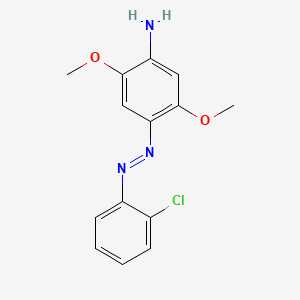
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
